molecular formula C15H17NO B14397643 3-[2-(3-Methylphenoxy)ethyl]aniline CAS No. 89807-74-9

3-[2-(3-Methylphenoxy)ethyl]aniline

Cat. No.: B14397643
CAS No.: 89807-74-9
M. Wt: 227.30 g/mol
InChI Key: HNZWSMGBOZNNKM-UHFFFAOYSA-N
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Description

3-[2-(3-Methylphenoxy)ethyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a phenoxy group attached to an ethyl chain, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Methylphenoxy)ethyl]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction between 3-methylphenol and 2-chloroethylamine, followed by the reduction of the resulting intermediate. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methylphenol is coupled with a halogenated aniline derivative in the presence of a palladium catalyst. This reaction is known for its mild conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Methylphenoxy)ethyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like bromine, chlorine, and various electrophiles can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

3-[2-(3-Methylphenoxy)ethyl]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(3-Methylphenoxy)ethyl]aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(3-Methoxyphenoxy)ethyl]aniline: Similar structure with a methoxy group instead of a methyl group.

    3-[2-(4-Methylphenoxy)ethyl]aniline: Similar structure with the methyl group in the para position.

    3-[2-(3-Ethylphenoxy)ethyl]aniline: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

3-[2-(3-Methylphenoxy)ethyl]aniline is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the methyl group in the meta position can affect the compound’s electronic and steric characteristics, making it distinct from its analogs .

Properties

CAS No.

89807-74-9

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3-[2-(3-methylphenoxy)ethyl]aniline

InChI

InChI=1S/C15H17NO/c1-12-4-2-7-15(10-12)17-9-8-13-5-3-6-14(16)11-13/h2-7,10-11H,8-9,16H2,1H3

InChI Key

HNZWSMGBOZNNKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCC2=CC(=CC=C2)N

Origin of Product

United States

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